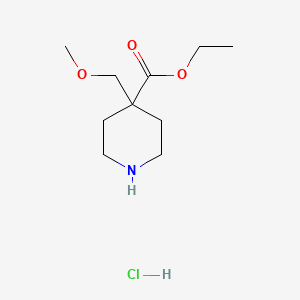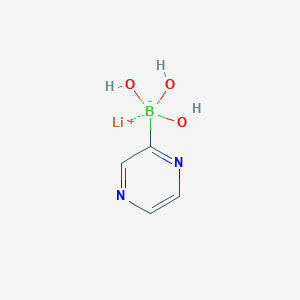
Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride
Übersicht
Beschreibung
Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride is a chemical compound with the CAS Number: 1798746-61-8 . It has a molecular weight of 237.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO3.ClH/c1-3-14-9(12)10(8-13-2)4-6-11-7-5-10;/h11H,3-8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 237.73 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Wissenschaftliche Forschungsanwendungen
Medicine: Pharmaceutical Intermediates
Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride: is utilized as a pharmaceutical intermediate in the synthesis of various medicinal compounds. Its structure is amenable to further chemical modifications, making it a valuable starting material for the development of new therapeutic agents .
Agriculture: Synthesis of Agrochemicals
In the agricultural sector, this compound serves as a precursor in the synthesis of agrochemicals. Its reactivity can be harnessed to create products that protect crops from pests and diseases, contributing to improved yield and food security .
Material Science: Polymer Research
The applications in material science include the development of novel polymers. The compound’s functional groups allow for its incorporation into larger molecular frameworks, which can lead to the creation of new materials with desirable properties like increased durability or biodegradability .
Environmental Science: Eco-friendly Solvents
Researchers are exploring the use of Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride in the formulation of eco-friendly solvents. These solvents aim to reduce environmental impact by being less toxic and more easily degradable than traditional solvents .
Analytical Chemistry: Chromatography
In analytical chemistry, this compound can be used as a standard or a reagent in chromatographic techniques. Its well-defined properties aid in the calibration of equipment and the accurate analysis of complex mixtures .
Biochemistry: Enzyme Inhibition Studies
The compound finds use in biochemistry for enzyme inhibition studies. By interacting with specific enzymes, it helps in understanding their mechanisms and can lead to the discovery of inhibitors that regulate biological pathways .
Pharmacology: Drug Design
In pharmacology, Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride is involved in the design of new drugs. Its molecular structure can be modified to interact with various biological targets, aiding in the treatment of diseases .
Industrial Applications: Catalyst Development
Finally, in industrial applications, this compound is used in the development of catalysts that facilitate chemical reactions. This can lead to more efficient industrial processes, reducing costs and improving production rates .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Eigenschaften
IUPAC Name |
ethyl 4-(methoxymethyl)piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3.ClH/c1-3-14-9(12)10(8-13-2)4-6-11-7-5-10;/h11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEANEGLBJUESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)COC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1528918.png)

![2-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B1528920.png)





![1-[(Benzyloxy)methyl]-2-bromobenzene](/img/structure/B1528932.png)


